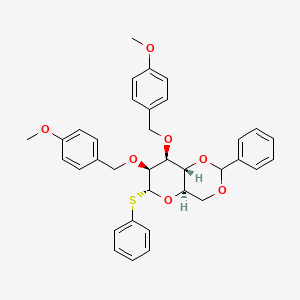
Phenyl 4,6-O-benzylidene-2,3-di-O-(4-methoxybenzyl)-a-D-thiomannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4,6-O-benzylidene-2,3-di-O-(4-methoxybenzyl)-α-D-thiomannopyranoside is a complex carbohydrate derivative known for its significant applications in the biomedical field. This compound is characterized by its unique structural features, including the presence of benzylidene and methoxybenzyl groups, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4,6-O-benzylidene-2,3-di-O-(4-methoxybenzyl)-α-D-thiomannopyranoside typically involves multiple steps, starting from the appropriate monosaccharide precursor. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the monosaccharide are protected using benzylidene and methoxybenzyl groups to prevent unwanted reactions.
Thioether Formation: The thiomannopyranoside is formed by introducing a sulfur atom into the sugar ring, typically using thioglycosylation reactions.
Deprotection: The protective groups are removed under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4,6-O-benzylidene-2,3-di-O-(4-methoxybenzyl)-α-D-thiomannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The methoxybenzyl and benzylidene groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Phenyl 4,6-O-benzylidene-2,3-di-O-(4-methoxybenzyl)-α-D-thiomannopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: The compound is employed in studies of carbohydrate-protein interactions and glycosylation processes.
Medicine: It has potential therapeutic applications due to its antiviral and antimicrobial properties, particularly against drug-resistant strains of viruses and bacteria.
Industry: The compound is used in the development of novel pharmaceuticals and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of Phenyl 4,6-O-benzylidene-2,3-di-O-(4-methoxybenzyl)-α-D-thiomannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. The compound’s unique structure allows it to inhibit or modulate the activity of these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenyl 2,3-bis-O-(4-methoxyphenyl)methyl-4,6-O-®-phenylmethylene-1-thio-α-D-mannopyranoside: This compound shares similar structural features but differs in the specific protective groups used.
4-Methylphenyl 4,6-O-benzylidene-2,3-di-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside: Another closely related compound with a different sugar moiety.
Uniqueness
Phenyl 4,6-O-benzylidene-2,3-di-O-(4-methoxybenzyl)-α-D-thiomannopyranoside is unique due to its specific combination of protective groups and the presence of a sulfur atom in the sugar ring. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C35H36O7S |
|---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
(4aR,6R,7S,8S,8aR)-7,8-bis[(4-methoxyphenyl)methoxy]-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C35H36O7S/c1-36-27-17-13-24(14-18-27)21-38-32-31-30(23-40-34(42-31)26-9-5-3-6-10-26)41-35(43-29-11-7-4-8-12-29)33(32)39-22-25-15-19-28(37-2)20-16-25/h3-20,30-35H,21-23H2,1-2H3/t30-,31-,32+,33+,34?,35-/m1/s1 |
InChI Key |
SQNSRVBYMCPUAM-HIICDHHTSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CO[C@H]2[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O[C@@H]([C@H]2OCC5=CC=C(C=C5)OC)SC6=CC=CC=C6 |
Canonical SMILES |
COC1=CC=C(C=C1)COC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OCC5=CC=C(C=C5)OC)SC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















